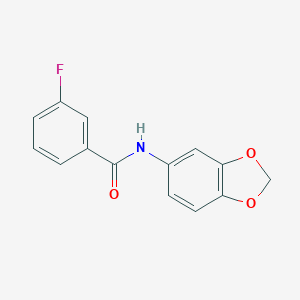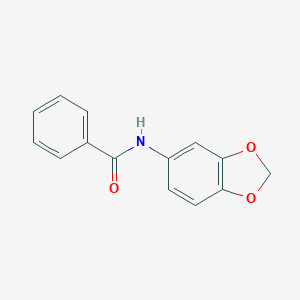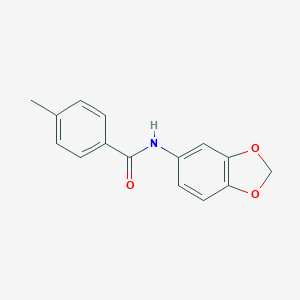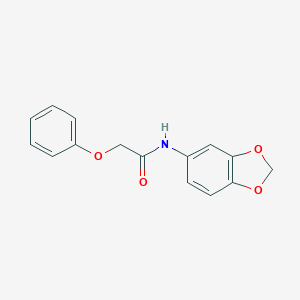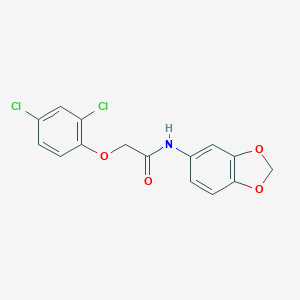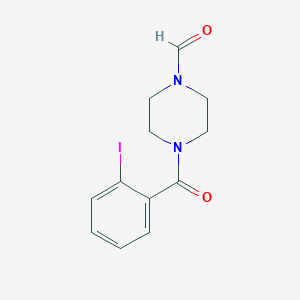
4-(2-Iodobenzoyl)piperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Iodobenzoyl)piperazine-1-carbaldehyde is an organic compound that features a piperazine ring substituted with an iodobenzoyl group and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodobenzoyl)piperazine-1-carbaldehyde typically involves the reaction of 2-iodobenzoyl chloride with piperazine in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Base: Triethylamine or pyridine.
Temperature: Room temperature to reflux conditions.
Oxidizing Agent: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane for the oxidation step.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Iodobenzoyl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like cesium carbonate.
Major Products Formed
Oxidation: 4-(2-Iodobenzoyl)-1-piperazinecarboxylic acid.
Reduction: 4-(2-Iodobenzoyl)-1-piperazinecarbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Iodobenzoyl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Iodobenzoyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the iodobenzoyl group can enhance its binding affinity to certain targets, while the piperazine ring can provide structural flexibility.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Iodobenzoyl)-4-(pyrimidin-2-yl)piperazine: Similar structure but with a pyrimidine ring instead of an aldehyde group.
5-Bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde: Contains an indole ring and a bromine atom in addition to the iodobenzoyl group.
Uniqueness
4-(2-Iodobenzoyl)piperazine-1-carbaldehyde is unique due to the combination of the iodobenzoyl group and the piperazine ring with an aldehyde functional group. This combination provides a versatile scaffold for further chemical modifications and potential biological activity.
Propriétés
Formule moléculaire |
C12H13IN2O2 |
|---|---|
Poids moléculaire |
344.15g/mol |
Nom IUPAC |
4-(2-iodobenzoyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C12H13IN2O2/c13-11-4-2-1-3-10(11)12(17)15-7-5-14(9-16)6-8-15/h1-4,9H,5-8H2 |
Clé InChI |
FGCKWIDJNQZART-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C=O)C(=O)C2=CC=CC=C2I |
SMILES canonique |
C1CN(CCN1C=O)C(=O)C2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


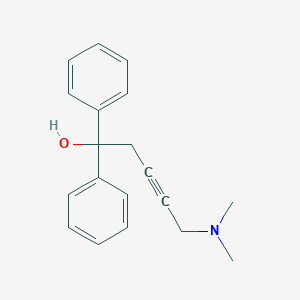
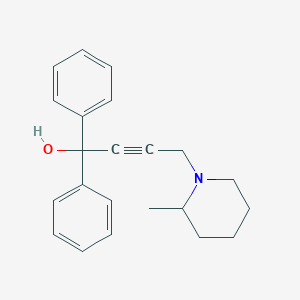
![9-[4-(Dimethylamino)but-1-ynyl]fluoren-9-ol](/img/structure/B398419.png)
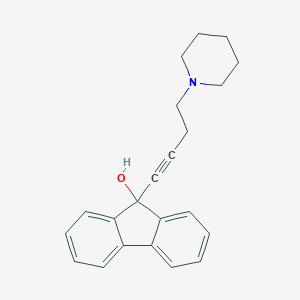
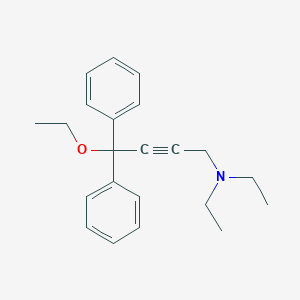
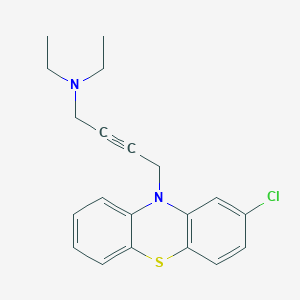

![2-Oxo-2-phenylethyl phenyl[(trifluoroacetyl)amino]acetate](/img/structure/B398424.png)
![N-[4-(benzhydryloxy)-2-butynyl]-N,N-diethylamine](/img/structure/B398425.png)
